molecular formula C20H23NO3S B2865193 Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate CAS No. 428825-47-2

Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

Cat. No.: B2865193
CAS No.: 428825-47-2
M. Wt: 357.47
InChI Key: NGYKGFSODHXRKP-UHFFFAOYSA-N
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Description

Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate: is a complex organic compound that belongs to the thiophene derivatives family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald synthesis, which involves the condensation of a β-ketoester with elemental sulfur and an amine. The reaction conditions usually require a strong base, such as sodium ethoxide, and a high-temperature environment to facilitate the formation of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced thiophenes.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Research has shown that thiophene derivatives exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities. Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is being studied for its potential use in developing new therapeutic agents.

Medicine: The compound's biological activities make it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry: Its chemical properties are exploited in the manufacturing of materials with enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

  • Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Ethyl 6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid

Uniqueness: Butyl 4-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate stands out due to its specific functional groups and structural features, which confer unique biological and chemical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

butyl 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-2-3-12-24-20(23)14-8-10-15(11-9-14)21-19(22)17-13-25-18-7-5-4-6-16(17)18/h8-11,13H,2-7,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYKGFSODHXRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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